molecular formula C13H18O3 B1354105 3,5-Diisopropoxybenzaldehyde CAS No. 94169-64-9

3,5-Diisopropoxybenzaldehyde

Cat. No. B1354105
CAS RN: 94169-64-9
M. Wt: 222.28 g/mol
InChI Key: RVJSOGIYAICWMA-UHFFFAOYSA-N
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Description

3,5-Diisopropoxybenzaldehyde is an organic compound with the molecular formula C13H18O3 . It is also known as 1-(3,5-bis(isopropoxy)phenyl)ethanone.


Synthesis Analysis

The synthesis of 3,5-Diisopropoxybenzaldehyde can be achieved through various methods. One such method involves the reaction of 3,5-diisopropoxybenzoic acid with acetic anhydride and triethylamine at 110℃ for 12 hours . Another method involves the reaction with potassium hydroxide in ethanol and water at 20℃ .


Molecular Structure Analysis

The molecular structure of 3,5-Diisopropoxybenzaldehyde consists of a benzene ring with two isopropoxy groups and an aldehyde group attached to it .


Physical And Chemical Properties Analysis

3,5-Diisopropoxybenzaldehyde is a white to light-yellow crystalline powder. It has a molecular weight of 222.28 g/mol . The exact boiling point is not documented .

Scientific Research Applications

Quantum Chemical Insight into Molecular Structure

3,5-Di-tert-butyl-2-hydroxybenzaldehyde, a derivative of 3,5-Diisopropoxybenzaldehyde, has been extensively studied for its molecular structure using techniques like FT-IR, FT-Raman, UV-Visible, and NMR spectroscopy. This study offers valuable insights into the electronic parameters and antiviral activity against influenza viruses (Mary & James, 2020).

Conformational Behavior in Aryl-Substituted Resorc[4]arenes

Research into the conformational behavior of aryl-substituted resorc[4]arenes, synthesized using 3,5-diisopropoxybenzaldehyde, provides insight into the stability and dynamics of these molecules, which has implications in materials science and molecular design (Kaminský et al., 2011).

Electrodeposition and Electrocatalysis

Studies on dihydroxybenzaldehyde (DHB) isomers, closely related to 3,5-Diisopropoxybenzaldehyde, reveal their potential in oxidative electrodeposition and electrocatalytic activities, particularly in the oxidation of NADH. This has significant implications for the development of biosensors and other electrochemical devices (Pariente et al., 1996).

Synthesis and Characterization of Metal-Based Compounds

Research demonstrates the synthesis of Schiff base compounds using derivatives of 3,5-Diisopropoxybenzaldehyde. These studies explore their biological properties, such as antioxidant, enzyme inhibition, and antimicrobial activities, which are pivotal in medicinal chemistry (Sumrra et al., 2018).

Crystal Structure Determination

properties

IUPAC Name

3,5-di(propan-2-yloxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9(2)15-12-5-11(8-14)6-13(7-12)16-10(3)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJSOGIYAICWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461962
Record name 3,5-diisopropoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diisopropoxybenzaldehyde

CAS RN

94169-64-9
Record name 3,5-diisopropoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
J Kaminský, H Dvořáková, J Štursa… - Collection of …, 2011 - cccc.uochb.cas.cz
Acid-catalyzed condensation of resorcinol with 3,5-diisopropoxybenzaldehyde and 3,5-dihydroxybenzaldehyde afforded aryl substituted resorc[4]arenes 1a and 1b, respectively. All 16 …
Number of citations: 1 cccc.uochb.cas.cz
T Watanabe, Y Tanaka, R Shoda… - The Journal of …, 2004 - ACS Publications
Naphthyl tetrahydroisoquinoline alkaloids, atropisomeric korupensamines A and B and ent-korupensamine B, were synthesized by syn-selective cross-coupling of a planar chiral arene …
Number of citations: 91 pubs.acs.org
T Watanabe, M Shakadou, M Uemura - Inorganica chimica acta, 1999 - Elsevier
Both enantiomers of the planar chiral (2-bromo-3,5-dialkoxybenzaldehyde)chromium complexes were prepared by diastereoselective ortho-lithiation of tricarbonylchromium complexes …
Number of citations: 34 www.sciencedirect.com
C Ponzoni, E Beneventi… - … synthesis & catalysis, 2007 - Wiley Online Library
A series of hydroxystilbenes, analogues of the bioactive phytoalexin resveratrol, were synthesized and submitted to the catalytic action of a laccase from Trametes pubescens in a …
Number of citations: 122 onlinelibrary.wiley.com
T Watanabe, M Shakadou, M Uemura - Synlett, 2000 - thieme-connect.com
Axially chiral naphthyltetrahydroisoquinoline alkaloids, korupensamines A and ent-korupensamine B, have been stereoselectively synthesized via palladium-catalyzed Suzuki-Miyaura …
Number of citations: 37 www.thieme-connect.com
SS Kang, M Cuendet, DC Endringer, VL Croy… - Bioorganic & medicinal …, 2009 - Elsevier
Resveratrol (4,3′,5′-trihydroxystilbene) is a naturally occurring antioxidant that inhibits cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2) and the transcription factor NF-κB. A 78…
Number of citations: 118 www.sciencedirect.com
C Kim, SH Lee - Yakhak Hoeji, 2020 - yakhak.org
Resveratrol, a type of phytoalexin found in many plants, is known to be a useful component for human health. It is found in vegetables, fruits, wines and teas, and especially in grapes. …
Number of citations: 2 www.yakhak.org
EO Olusegun-Osoba - 2016 - uhra.herts.ac.uk
Stilbene phytoalexins such as resveratrol, 1, and the arachidins, including arachidin-1,2, are naturally synthesised by peanut (Arachis hypogaea) plants1, 2. The peanut phytoalexins …
Number of citations: 1 uhra.herts.ac.uk
SES John, KC Jensen, SS Kang, Y Chen… - Bioorganic & medicinal …, 2013 - Elsevier
Resveratrol (3,5,4′-trihydroxylstilbene) has been proposed to elicit a variety of positive health effects including protection against cancer and cardiovascular disease. The highest …
Number of citations: 31 www.sciencedirect.com
G Bringmann, T Gulder, TAM Gulder… - Chemical …, 2011 - ACS Publications
Intellectual curiosity has always been one of the major driving forces leading to new advances in chemistry. At the onset of the 20th century, the fact that biaryls could be optically active …
Number of citations: 108 pubs.acs.org

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